Evidence 1: >12-Fold State-Dependent Selectivity for Partially Inactivated NaV1.7 over Non-Inactivated State
This compound demonstrates a critical state-dependent antagonism, which is the primary requirement for a viable, peripherally-restricted NaV1.7 pain therapeutic. It shows a marked preference for the partially inactivated channel state (IC50 = 240 nM) over the resting, non-inactivated state (IC50 = 3,000 nM) [1]. This 12.5-fold selectivity window distinguishes it from classical, non-state-dependent sodium channel blockers like carbamazepine, which lack this nuanced gating-based interaction profile.
| Evidence Dimension | Potency and state-dependence of NaV1.7 antagonism in HEK293 cells |
|---|---|
| Target Compound Data | IC50 against partially inactivated NaV1.7: 240 nM; IC50 against non-inactivated NaV1.7: 3,000 nM |
| Comparator Or Baseline | N/A (state-dependence measured by comparing activity of the same compound against two different states of the same channel, a standard paradigm for establishing state-dependence). |
| Quantified Difference | 12.5-fold selectivity for the partially inactivated state |
| Conditions | Human NaV1.7 channel heterologously expressed in HEK293 cells; manual whole-cell and automated PatchXpress voltage-clamp electrophysiology [1]. |
Why This Matters
This confirms the compound occupies a high-value functional niche by targeting channels during high-frequency pathological firing, which is therapeutically relevant for neuropathic pain, while potentially minimizing interference with normal physiological channel function.
- [1] BindingDB BDBM50379389. IC50 measurements of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1-naphthamide at human partially inactivated (PatchXpress IC50 240 nM; Manual IC50 800 nM) and non-inactivated (Manual IC50 3,000 nM) NaV1.7 channels. View Source
